4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole
Description
Properties
Molecular Formula |
C9H9BrN4O3 |
|---|---|
Molecular Weight |
301.10 g/mol |
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H9BrN4O3/c1-5-7(6(2)17-12-5)3-13-4-8(10)9(11-13)14(15)16/h4H,3H2,1-2H3 |
InChI Key |
POVMIGJWSVTONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chloromethyl-3,5-dimethylisoxazole
The chloromethyl derivative of 3,5-dimethylisoxazole serves as a critical intermediate. Using a modified procedure from sulfonyl chloride synthesis, 3,5-dimethylisoxazole undergoes chloromethylation under reflux with paraformaldehyde and hydrochloric acid (HCl) in dichloroethane. Zinc chloride (ZnCl₂) acts as a Lewis catalyst, achieving a 78% yield after purification via silica gel chromatography.
Key reaction conditions :
- Temperature: 80°C
- Duration: 12 hours
- Solvent: 1,2-Dichloroethane
- Catalyst: ZnCl₂ (10 mol%)
Characterization :
- ¹H NMR (CDCl₃) : δ 2.28 (s, 6H, CH₃), 4.72 (s, 2H, CH₂Cl)
- MS (EI) : m/z 161 [M]⁺
Preparation of 4-Bromo-3-nitro-1H-pyrazole
4-Bromo-3-nitro-1H-pyrazole is synthesized via sequential nitration and bromination. Pyrazole is first nitrated at 0°C using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄), yielding 3-nitro-1H-pyrazole (62% yield). Subsequent bromination with bromine (Br₂) in acetic acid at 50°C introduces the bromine substituent at the 4-position (55% yield).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, H-5)
- ¹³C NMR : δ 121.4 (C-4), 134.9 (C-3), 139.2 (C-5)
Coupling Reaction
The final step involves nucleophilic substitution between chloromethyl-3,5-dimethylisoxazole and 4-bromo-3-nitro-1H-pyrazole. In anhydrous dimethylformamide (DMF), potassium carbonate (K₂CO₃) deprotonates the pyrazole’s NH, enabling attack on the chloromethyl group. The reaction proceeds at 60°C for 8 hours, yielding the target compound in 65% yield.
Optimization data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF |
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ |
| Temperature (°C) | 40–80 | 60 |
Characterization :
- ¹H NMR (CDCl₃) : δ 2.24 (s, 6H, CH₃), 5.12 (s, 2H, CH₂), 8.38 (s, 1H, pyrazole H-5)
- ¹³C NMR : δ 11.2 (CH₃), 51.8 (CH₂), 114.3 (isoxazole C-4), 138.6 (pyrazole C-5)
- HRMS : m/z 357.9921 [M+H]⁺ (calc. 357.9918)
Alternative Pathway via Mitsunobu Coupling
Synthesis of Hydroxymethyl-3,5-dimethylisoxazole
Hydroxymethyl-3,5-dimethylisoxazole is prepared by reducing chloromethyl-3,5-dimethylisoxazole with sodium borohydride (NaBH₄) in ethanol (85% yield).
Coupling with 4-Bromo-3-nitro-1H-pyrazole
The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to link hydroxymethylisoxazole and 4-bromo-3-nitro-1H-pyrazole. In tetrahydrofuran (THF) at 25°C, the reaction achieves a 72% yield.
Advantages :
- Avoids halogenated solvents
- Higher functional group tolerance
Characterization :
- FT-IR : 1520 cm⁻¹ (NO₂ stretch), 1350 cm⁻¹ (C-Br)
- X-ray crystallography : Confirms planar isoxazole (r.m.s. deviation = 0.008 Å) and dihedral angle of 85° between rings.
Direct Alkylation Using Phase-Transfer Catalysis
Single-Pot Synthesis
A one-pot method combines 3,5-dimethylisoxazole, paraformaldehyde, and 4-bromo-3-nitro-1H-pyrazole in water-toluene biphasic solvent. Tetrabutylammonium bromide (TBAB) facilitates phase-transfer catalysis, yielding 58% product at 90°C in 6 hours.
Efficiency comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nucleophilic substitution | 65 | 98 |
| Mitsunobu | 72 | 97 |
| Phase-transfer | 58 | 95 |
Structural and Spectroscopic Analysis
X-ray Diffraction Studies
Single-crystal X-ray analysis reveals:
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, attributed to nitro group exothermic decomposition.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Bromo-3,5-dimethylisoxazole (CAS 10558-25-5)
- Structure : Lacks the pyrazole-nitro substituent but shares the 3,5-dimethylisoxazole core.
- Properties : Molecular weight 176.01 g/mol, melting point 73°C, and density 1.488 g/cm³. Used as a building block in organic synthesis .
- Key Difference : The absence of the pyrazole-nitro group reduces steric hindrance and reactivity compared to the target compound.
3-((4-(6-Bromo-2-(2,5-dimethyloxazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (Compound 21d)
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6m)
- Structure : Benzoxazole-triazole hybrid with a 4-bromophenyl group.
- Properties : Molecular weight 464 g/mol, IR absorption at 533 cm⁻¹ (C-Br stretch). Exhibits antimicrobial activity, suggesting bromine's role in enhancing bioactivity .
- Key Difference : The triazole-thione group introduces hydrogen-bonding capabilities absent in the target compound .
Physicochemical Properties
Biological Activity
4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 328.15 g/mol. Its structure includes a pyrazole ring substituted with bromine and nitro groups, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN₄O₃ |
| Molecular Weight | 328.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | YMVCKOCTUIVISU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro and bromo groups suggests potential for redox reactions, while the isoxazole moiety may enhance binding affinity to specific protein targets.
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Antitumor : Induction of apoptosis in cancer cells by interfering with cell cycle regulation.
- Anti-inflammatory : Reduction of inflammatory mediators through inhibition of cyclooxygenase (COX) enzymes.
Biological Activities
Recent studies have highlighted the following biological activities associated with pyrazole derivatives, which may extend to this compound:
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
- Anticancer Activity : Research has shown that similar compounds can inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : These compounds have been reported to reduce inflammation in animal models.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. Among these, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antitumor activity .
Study 2: Anti-inflammatory Activity
In another investigation, derivatives similar to this compound were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties .
Comparative Analysis
The following table summarizes the biological activities reported for various pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
